4-(2-氯苯基)-3-氧代丁酸乙酯

描述

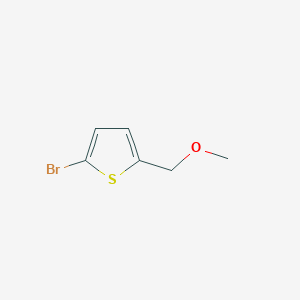

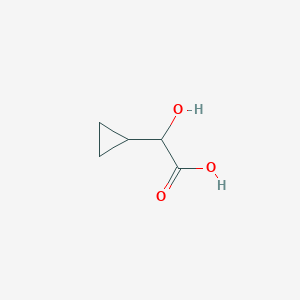

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, also known as 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a faint odor and a melting point of 97-98°C. It is also soluble in water, ethanol, and chloroform. This compound is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

科学研究应用

合成与结构分析

4-(2-氯苯基)-3-氧代丁酸乙酯参与各种合成过程。它已被用于合成5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯,其分子结构已通过单晶 X 射线衍射研究得到证实 (Achutha et al., 2017)。类似地,它与 2-氨基苯乙酮和 2-氨基苯甲酮缩合,得到高产率的 2-氯甲基-3-喹啉羧酸乙酯 (Degtyarenko et al., 2007)。

抗菌和抗氧化性能

4-(2-氯苯基)-3-氧代丁酸乙酯衍生物已被评估其抗菌和抗氧化敏感性。一项研究证实了 2-(4-氯苄亚甲基)-3-氧代丁酸乙酯的结构,并评估了其在体外的抗菌和抗氧化活性 (Kumar et al., 2016)。

生物催化

该化合物已用于生物催化,特别是在转化为 (S)-4-氯-3-羟基丁酸乙酯中。该过程涉及共表达羰基还原酶和葡萄糖脱氢酶基因的大肠杆菌细胞,以高对映体过量实现不对称还原 (Ye et al., 2010)。

酶催化的不对称还原

酶催化的 4-氯-3-氧代丁酸乙酯在各种系统中的不对称还原已被广泛研究。例如,使用来自 Sporobolomyces salmonicolor 的 NADPH 依赖性醛还原酶,产生了高产率的 (R)-4-氯-3-羟基丁酸乙酯,证明了有机溶剂-水双相系统在此过程中的效率 (Shimizu et al., 1990)。

多组分合成

4-(2-氯苯基)-3-氧代丁酸乙酯已用于多组分合成工艺中。例如,它在水中与芳基醛和盐酸羟胺在硼酸存在下的反应生成 4H-异恶唑-5(4H)-酮,突出了其在高效绿色合成方法中的用途 (Kiyani & Ghorbani, 2015)。

未来方向

While specific future directions for “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” are not mentioned in the retrieved data, related compounds have shown promise in various areas of research. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities . This suggests that “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” and related compounds could be of interest in future pharmaceutical research.

作用机制

Target of Action

Similar compounds, such as organophosphates, typically target the acetylcholinesterase enzyme .

Mode of Action

Organophosphates, such as profenofos, inhibit the acetylcholinesterase enzyme, which is crucial for nerve function .

Biochemical Pathways

Organophosphates typically affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Pharmacokinetics

Similar compounds are typically absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Organophosphates typically cause overstimulation of nerves and muscles due to the inhibition of acetylcholinesterase .

属性

IUPAC Name |

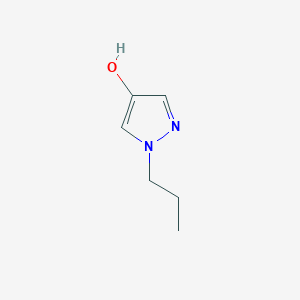

ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517272 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83657-82-3 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)